

Vildagliptin stability under different pH and temperature conditions.

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Compound of Interest

Compound Name: Vildagliptin hydrochloride

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Vildagliptin Stability Technical Support Center

Welcome to the Vildagliptin Stability Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of vildagliptin under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Inconsistent Vildagliptin Recovery	Degradation due to inappropriate pH during sample preparation or storage.	Ensure all solutions and buffers are within a neutral or slightly acidic pH range. For biological matrices, consider using a stabilizing agent like malic acid.[1][2]
High temperature exposure during sample processing.	Keep samples on ice or refrigerated during processing and store them at -20°C or lower for long-term stability.[3] Significant degradation can occur at elevated temperatures.[3]	
Enzymatic degradation in biological samples.	Minimize the time between sample collection and analysis. Store samples at low temperatures to reduce enzymatic activity.	
Unexpected Peaks in Chromatogram	Formation of degradation products.	Refer to the Degradation Profile section to identify potential degradants based on your stress conditions. Use a stability-indicating analytical method to separate vildagliptin from its degradation products. [4]

Interaction with excipients in formulated products.	Be aware that excipients like lactose, mannitol, magnesium stearate, and polyvinylpyrrolidone can impact vildagliptin's stability, especially under high temperature and humidity.[3][5][6]	
Poor Chromatographic Resolution	Inappropriate mobile phase composition or pH.	Optimize the mobile phase. A common mobile phase consists of a phosphate buffer and acetonitrile.[7] Adjusting the pH can improve separation from degradation products.
Column degradation.	Ensure the column is properly maintained and regenerated. Use a guard column to protect the analytical column.	

Frequently Asked Questions (FAQs)

Q1: Under what pH conditions is vildagliptin most stable?

Vildagliptin is susceptible to degradation in both acidic and basic conditions, with greater instability observed at higher temperatures.[5][8] It is relatively more stable under neutral and slightly acidic conditions.

Q2: What are the primary degradation products of vildagliptin?

Under acidic and basic conditions, hydrolysis of the nitrile group to a carboxylic acid or amide can occur.[6][8] Oxidative conditions can also lead to the formation of several degradation products.[9][10][11] Some identified degradants include [(3-hydroxytricyclo-[3.3.1.1^{3,7}]decan-1-yl)amino]acetic acid and 1-[[[(3-hydroxytricyclo[3.3.1.1^{3,7}]decan-1-yl)amino]acetyl]-pyrrolidine-2-carboxylic acid.[6][8]

Q3: Does temperature significantly impact vildagliptin stability?

Yes, temperature plays a crucial role. At elevated temperatures, such as 70°C and 80°C, significant degradation is observed across acidic, basic, and oxidative conditions.^{[5][8][9]} For instance, at 70°C, almost complete degradation of vildagliptin can occur in 1M HCl, 1M NaOH, and 3% H₂O₂.^{[8][12]}

Q4: Are there any specific considerations when working with vildagliptin in biological matrices like plasma?

Yes, enzymatic degradation can be a factor. It is recommended to handle samples at low temperatures and consider the use of stabilizers. A method using malic acid has been shown to enhance vildagliptin stability in human plasma.^{[1][2]}

Q5: How do common pharmaceutical excipients affect vildagliptin's stability?

Excipients can influence vildagliptin's stability. For example, lactose can offer some protection in acidic conditions, while sucrose may provide better protection in alkaline conditions.^[13] However, some excipients, particularly those with primary or secondary amino groups, can be incompatible with vildagliptin.^[13]

Data Presentation

Vildagliptin Degradation under Various Stress Conditions

Stress Condition	Temperature	Duration	Percent Degradation	Reference
1 M HCl	80°C	9 hours	26.4% (Assay of Vildagliptin: 73.6%)	[9]
1 M HCl	70°C	210 minutes	~85%	[8][12]
1 M HCl	23°C	240 minutes	59.28%	[8][12]
1 M NaOH	80°C	1 hour	~100% (Degradants formed: 78.9% and 20.9%)	[9]
1 M NaOH	23°C	240 minutes	84.33%	[8][12]
0.1 M NaOH	Room Temp.	3 hours	-	[10]
3% H ₂ O ₂	23°C	180 minutes	87.04%	[8][12]
Neutral (Water)	80°C	3 hours	One major degradant observed	[9][10]
Thermal	-	-	No significant degradation	[9]
UV Light	-	-	No significant degradation	[9]

Vildagliptin Degradation Kinetics

The degradation of vildagliptin has been observed to follow pseudo first-order kinetics at room temperature under certain conditions.[5][8]

Condition	Rate Constant (k)	Reference
Oxidative	$4.76 \times 10^{-4} \text{ s}^{-1}$	[5][8]
Basic	$3.11 \times 10^{-4} \text{ s}^{-1}$	[5][8]
Acidic	$1.73 \times 10^{-4} \text{ s}^{-1}$	[5][8]

Experimental Protocols

Forced Degradation Studies

This protocol outlines the general procedure for conducting forced degradation studies on vildagliptin.

1. Preparation of Vildagliptin Stock Solution:

- Dissolve a known amount of vildagliptin (e.g., 10.0 mg) in a suitable diluent (e.g., 10.0 mL of methanol or a mixture of buffer and methanol) to prepare a stock solution of a specific concentration (e.g., 1.0 mg/mL).[\[9\]](#)

2. Acidic Degradation:

- Take a specific volume of the vildagliptin stock solution (e.g., containing 9 mg of vildagliptin in 2.0 mL of methanol).[\[9\]](#)[\[10\]](#)
- Add a defined volume of hydrochloric acid (e.g., 3.0 mL of 1 M HCl).[\[9\]](#)[\[10\]](#)
- Store the mixture at a specific temperature (e.g., 80°C) for a designated period (e.g., 3 to 9 hours).[\[9\]](#)[\[10\]](#)
- After the incubation period, neutralize the solution to pH 7.0 with a suitable base (e.g., NaOH solution).[\[9\]](#)
- Dilute the solution with the diluent to achieve a final desired concentration (e.g., 1.0 mg/mL).[\[9\]](#)

3. Basic Degradation:

- Take a specific volume of the vildagliptin stock solution (e.g., containing 9 mg of vildagliptin in 2.0 mL of methanol).[\[9\]](#)[\[10\]](#)
- Add a defined volume of sodium hydroxide solution (e.g., 3.0 mL of 0.1 M or 1 M NaOH).[\[9\]](#)[\[10\]](#)
- Store the mixture at a specific temperature (e.g., room temperature or 80°C) for a designated period (e.g., 1 to 3 hours).[\[9\]](#)[\[10\]](#)
- After the incubation period, neutralize the solution to pH 7.0 with a suitable acid (e.g., HCl solution).[\[9\]](#)
- Dilute the solution with the diluent to achieve a final desired concentration (e.g., 1.0 mg/mL).[\[9\]](#)

4. Oxidative Degradation:

- Take a specific volume of the vildagliptin stock solution (e.g., containing 5 mg of vildagliptin in 2.0 mL of methanol).[\[9\]](#)[\[10\]](#)
- Add a defined volume of hydrogen peroxide solution (e.g., 2.0 mL of 3% H₂O₂).[\[10\]](#)
- Keep the solution at room temperature for a specific duration (e.g., 1 to 7 hours).[\[10\]](#)
- Dilute the solution with the diluent to achieve a final desired concentration.[\[9\]](#)

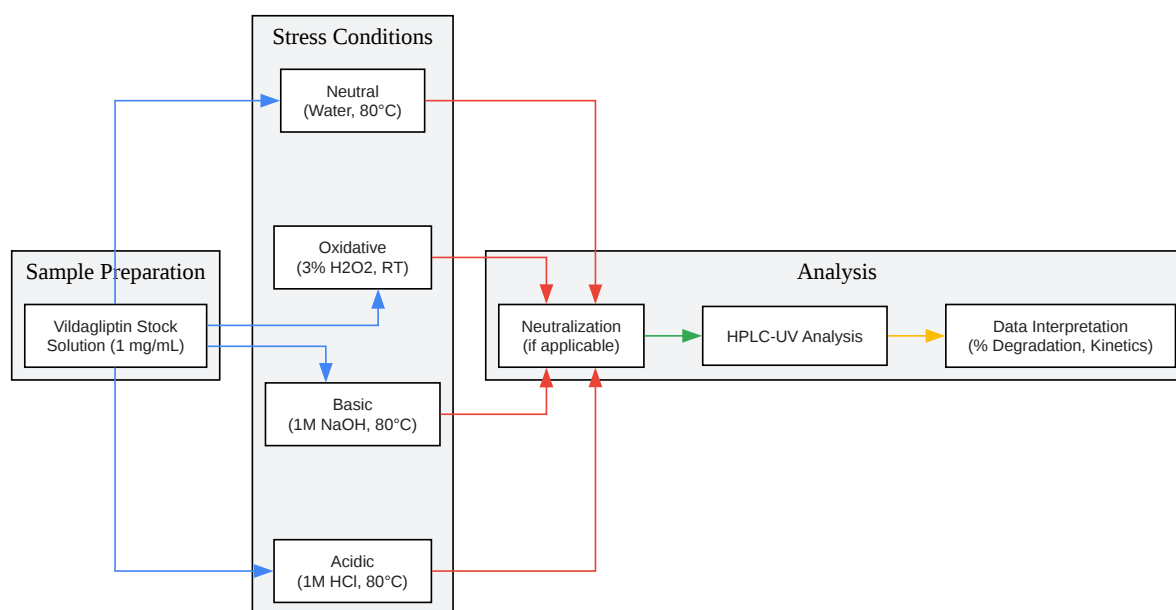
5. Neutral Hydrolysis:

- Take a specific volume of the vildagliptin stock solution (e.g., containing 6 mg of vildagliptin in 2.0 mL of methanol).[\[10\]](#)
- Add a defined volume of water (e.g., 3.0 mL).[\[10\]](#)
- Heat the solution at a specific temperature (e.g., 80°C) for a designated period (e.g., 3 hours).[\[10\]](#)
- Dilute the solution with the diluent.[\[10\]](#)

6. Analytical Method:

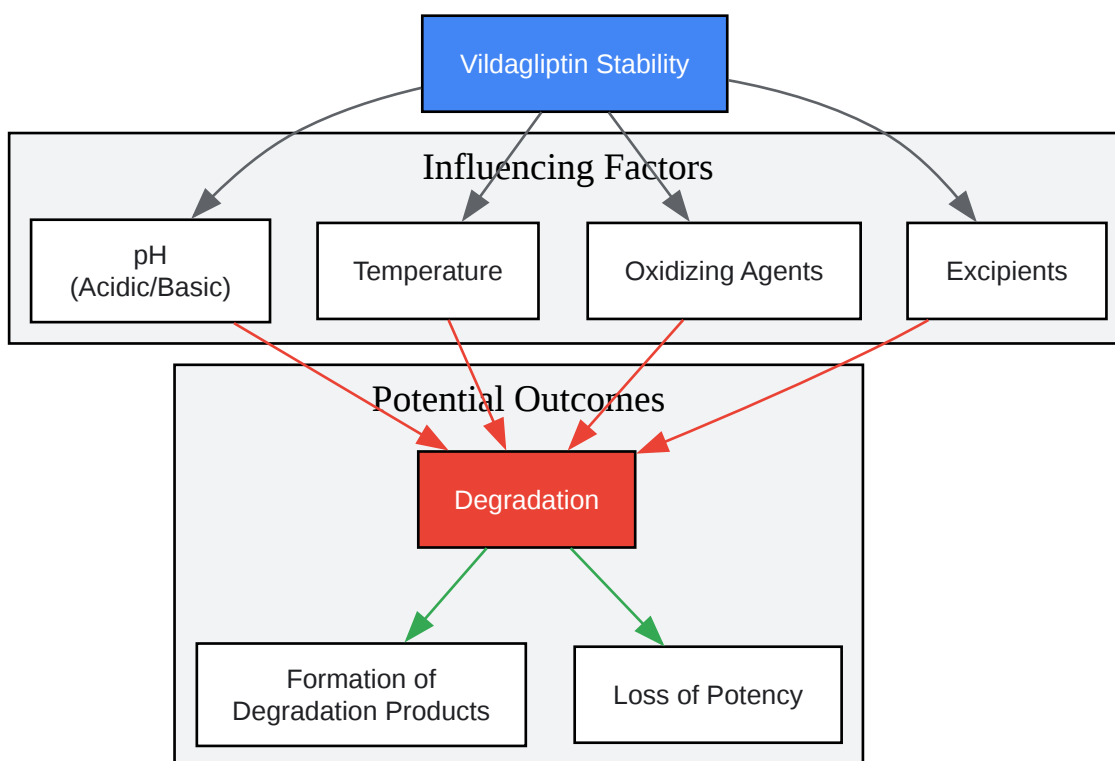
- Analyze the prepared samples using a validated stability-indicating HPLC method.
- Column: C18 column (e.g., Kromasil-C18, 4.5 x 250 mm, 5 μ m).[\[7\]](#)
- Mobile Phase: A mixture of buffer (e.g., 0.05 mmol potassium dihydrogen phosphate, pH 3.5) and acetonitrile (e.g., 80:20 v/v).[\[7\]](#)
- Flow Rate: 0.9 mL/min.[\[7\]](#)
- Detection: UV detector at 263 nm.[\[7\]](#)
- Injection Volume: 10 μ L.[\[7\]](#)

Visualizations



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Caption: Workflow for forced degradation studies of vildagliptin.



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Caption: Factors influencing the stability of vildagliptin.

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